molecular formula C11H7F3N2O B12819977 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol

Cat. No.: B12819977
M. Wt: 240.18 g/mol
InChI Key: YEBBWXGZJQAPLH-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol is an organic compound with the molecular formula C({11})H({7})F({3})N({2})O It features a pyridazine ring substituted with a trifluoromethylphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Substitution: : One common method involves the nucleophilic aromatic substitution of a halogenated pyridazine with a trifluoromethylphenyl group. This reaction typically requires a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Cyclization Reactions: : Another approach involves the cyclization of appropriate precursors. For instance, starting from a hydrazine derivative and a trifluoromethyl-substituted benzaldehyde, the intermediate can undergo cyclization to form the pyridazine ring.

Industrial Production Methods

Industrial production often scales up these laboratory methods, optimizing for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

  • Reduction: : The compound can undergo reduction reactions, particularly at the pyridazine ring, using reagents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

  • Substitution: : The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or neutral conditions.

    Reduction: NaBH(_4) in methanol or ethanol.

    Substitution: Electrophiles such as halogens (Cl(_2), Br(_2)) in the presence of a Lewis acid catalyst

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(17)16-15-9/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBBWXGZJQAPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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